Boc-D-His-OH

Catalog No.
S1768133
CAS No.
M.F
C11H17N3O4
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-His-OH

Product Name

Boc-D-His-OH

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1

InChI Key

AYMLQYFMYHISQO-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O

Synonyms

Boc-D-His-OH;50654-94-9;N-A-BOC-D-HISTIDINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-D-histidine;ST077861;N|A-Boc-D-histidine;BOC-D-HISTIDINE;N-|A-Boc-D-histidine;AC1MC5LW;N-Alpha-boc-D-histidine;15119_ALDRICH;SCHEMBL1133305;15119_FLUKA;CTK8F8271;N(ALPHA)-BOC-D-HISTIDINE;AYMLQYFMYHISQO-MRVPVSSYSA-N;MolPort-003-926-658;MolPort-023-330-883;N-ALPHA-T-BOC-D-HISTIDINE;N-t-butoxycarbonyl-(D)-histidine;N-(tert-butoxycarbonyl)-D-histidine;MFCD00037851;ZINC35024357;AKOS015924147

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O

Solid Phase Peptide Synthesis (SPPS):

  • Boc-D-His-OH functions as a protected amino acid building block. Its tert-butyloxycarbonyl (Boc) group safeguards the alpha-amino functionality during peptide chain assembly on a solid support.
  • Once incorporated into the peptide sequence, the Boc group can be selectively removed under mild acidic conditions, allowing further chain elongation with other amino acids.

Synthesis of D-peptide Libraries:

  • Boc-D-His-OH is crucial for generating libraries of peptides containing D-amino acids. These peptides often exhibit distinct biological properties compared to their L-enantiomer counterparts.
  • D-peptides can find applications in drug discovery, development of enzyme inhibitors, and studies of protein-protein interactions.

Investigation of Histidine Function in Peptides:

  • The presence of the imidazole ring in histidine makes it a versatile amino acid with roles in metal binding, catalysis, and pH regulation.
  • By incorporating Boc-D-His-OH into peptides, researchers can probe the specific contributions of the D-histidine residue to peptide structure and function.

Development of Chiral Scaffolds:

  • The D-configuration of Boc-D-His-OH can be exploited to design chiral scaffolds for asymmetric synthesis.
  • These scaffolds can be employed in the synthesis of enantiopure molecules with potential applications in drug development and material science.

Boc-D-His-OH, or Nα-tert-Butoxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It has a molecular formula of C₁₁H₁₇N₃O₄ and a molecular weight of 255.27 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and makes it suitable for various applications in peptide synthesis and drug development. Boc-D-His-OH is particularly valued for its ease of handling and compatibility with different reaction conditions in organic chemistry .

  • Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in dioxane, yielding D-histidine.
  • Coupling Reactions: This compound can couple with other amino acids or peptides through reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole, forming peptides that incorporate D-histidine residues .

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid, hydrochloric acid in dioxane.
  • Coupling: Dicyclohexylcarbodiimide, hydroxybenzotriazole.

Boc-D-His-OH is utilized in biological studies for its role in peptide synthesis, particularly in understanding protein-protein interactions and enzyme mechanisms. The compound's structure allows it to mimic natural histidine residues, making it an important tool in the development of peptide-based drugs and therapeutic agents .

The synthesis of Boc-D-His-OH typically involves protecting the amino group of D-histidine with a Boc group. This process can be achieved by reacting D-histidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate, often conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, automated peptide synthesizers are used to enhance yield and purity through high-throughput purification techniques .

Research indicates that Boc-D-His-OH interacts with various biological targets during peptide synthesis. Its protective group facilitates the incorporation of D-histidine into peptides without interfering with subsequent reactions. Studies have shown that the efficiency of these interactions can be influenced by factors such as temperature, pH, and the presence of other reagents .

Boc-D-His-OH shares similarities with several other amino acid derivatives but stands out due to its unique protective group and specific applications. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Boc-L-His-OHC₁₁H₁₇N₃O₄L-isomer variant
Fmoc-D-His-OHC₁₂H₁₅N₃O₄Fmoc protecting group
Z-D-His-OHC₁₁H₁₅N₃O₂Z protecting group
Ac-D-His-OHC₉H₁₂N₂O₂Acetyl protecting group

The primary distinction lies in the type of protecting groups used (Boc vs. Fmoc vs. Z) and their respective stability under various reaction conditions, making Boc-D-His-OH particularly advantageous for certain synthetic pathways .

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

255.12190603 g/mol

Monoisotopic Mass

255.12190603 g/mol

Heavy Atom Count

18

Wikipedia

N-(tert-Butoxycarbonyl)-D-histidine

Dates

Modify: 2023-08-15

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